

"Physical properties of N-acylated tryptamines"

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Compound of Interest	
Compound Name:	<i>N</i> -(2-(2-Bromo-1 <i>H</i> -indol-3- <i>y</i> l)ethyl)acetamide
Cat. No.:	B120534
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Quantitative Physical and Chemical Properties

The physical properties of N-acylated tryptamines are crucial for their handling, characterization, and application in research. This section summarizes key quantitative data for N-acetyltryptamine, a representative member of this class, and other derivatives.

Table 1: General Physicochemical Properties of N-Acetyltryptamine

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[6][7]
Molecular Weight	202.25 g/mol	[6][7]
Appearance	Crystalline solid	[6]
Melting Point	74–75 °C	[8]
UV/Vis. λ _{max}	222, 282, 290 nm	[6]
XLogP3	1.8	[7]

Table 2: Solubility Profile of N-Acetyltryptamine

Solvent	Approximate Solubility	Notes
Ethanol	20 mg/mL	Purge with an inert gas.
DMSO	5 mg/mL	Purge with an inert gas.
Dimethylformamide	10 mg/mL	Purge with an inert gas.
Aqueous Buffers (e.g., PBS pH 7.2)	Sparingly soluble	For maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.

(Source:[6])

Table 3: Spectroscopic Data for Selected N-Acylated Tryptamines

This table presents nuclear magnetic resonance (NMR) data for various N-acylated tryptamines, which is critical for structural elucidation and purity assessment.

Compound	^1H NMR (600 MHz, CDCl_3) δ , ppm	^{13}C NMR (150 MHz, CDCl_3) δ , ppm	Source
N-lauroyl tryptamine	8.1 (bs, 1H), 7.61 (d, $J=7.9$ Hz, 1H), 7.38 (d, $J=8.2$ Hz, 1H), 7.21 (t, $J=7.6$ Hz, 1H), 7.13 (t, $J=7.6$ Hz, 1H), 7.04 (bs, 1H), 5.48 (bs, 1H), 3.61 (q, $J=6.2$ Hz, 2H), 2.98 (t, $J=6.7$ Hz, 2H), 2.09 (t, $J=7.5$ Hz, 2H), 1.61– 1.54 (m, 2H), 1.31– 1.21 (m, 16H), 0.88 (t, $J=6.8$ Hz, 3H)	Data not provided in source	[1]
N-palmitoyl serotonin	7.88 (bs, 1H), 7.23 (d, $J=8.6$ Hz, 1H), 7.04 (d, $J=2.3$ Hz, 1H), 7.01 (d, $J=2.2$ Hz, 1H), 6.79 (dd, $J=8.6$, 2.4 Hz, 1H), 5.50 (bs, 1H), 4.89 (bs, 1H), 3.57 (q, $J=6.7$ Hz, 2H), 2.90 (t, $J=6.9$ Hz, 2H), 2.11 (t, $J=7.5$ Hz, 2H), 1.60–1.55 (m, 2H), 1.31–1.21 (m, 24H), 0.88 (t, $J=6.8$ Hz, 3H)	Data not provided in source	[1]
N-oleoyl 5- fluorotryptamine	8.26 (bs, 1H), 7.28 (dd, $J=8.8$, 4.3 Hz, 1H), 7.23 (bd, $J=9.5$ Hz, 1H), 7.07 (bs, 1H), 6.95 (bt, $J=8.9$ Hz, 1H), 5.52 (bs, 1H), 5.34 (m, 2H), 3.58 (q, 1H), 173.2, 158.6, 157.0, 132.8, 127.8 (d, $J\text{-}C$ – $F=9.6$ Hz), 123.7, 113.4, 111.8 (d, $J\text{-}C$ – $F=9.6$ Hz), 110.6 (d, $J\text{-}C\text{-}F=26.2$ Hz), 103.6 (d, $J\text{-}C\text{-}F=23.3$ Hz),		[1][2]

J=6.5 Hz, 2H), 2.92 (t, 39.5, 36.9, 31.9, 29.7,
J=6.7 Hz, 2H), 2.11 (t, 29.66, 29.63, 29.5,
J=7.6 Hz, 2H), 2.00 29.4, 29.3, 25.7, 25.4,
(m, 4H), 1.60–1.55 22.7, 14.1
(m, 2H), 1.34–1.23
(m, 20H), 0.88 (t,
J=6.9 Hz, 3H)

8.20 (bs, 1H), 7.61 (d,
J=7.9 Hz, 1H), 7.38
(d, J=8.1 Hz, 1H),
7.21 (t, J=7.2 Hz, 1H),
7.13 (t, J=7.3 Hz, 1H),
7.03 (bs, 1H), 5.52
(bs, 1H), 5.42–5.31
(m, 8H), 3.61 (q,
J=6.6 Hz, 2H), 2.98 (t,
J=6.8 Hz, 2H), 2.85–
2.76 (m, 6H), 2.14–
2.02 (m, 6H), 1.68 (m,
2H), 1.38–1.26 (m,
6H), 0.89 (t, J=6.4 Hz,
3H)

N-arachidonoyl
tryptamine

Data not provided in
source

[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of N-acylated tryptamines.

Synthesis of N-Acylated Tryptamines via T3P-Assisted Amide Coupling

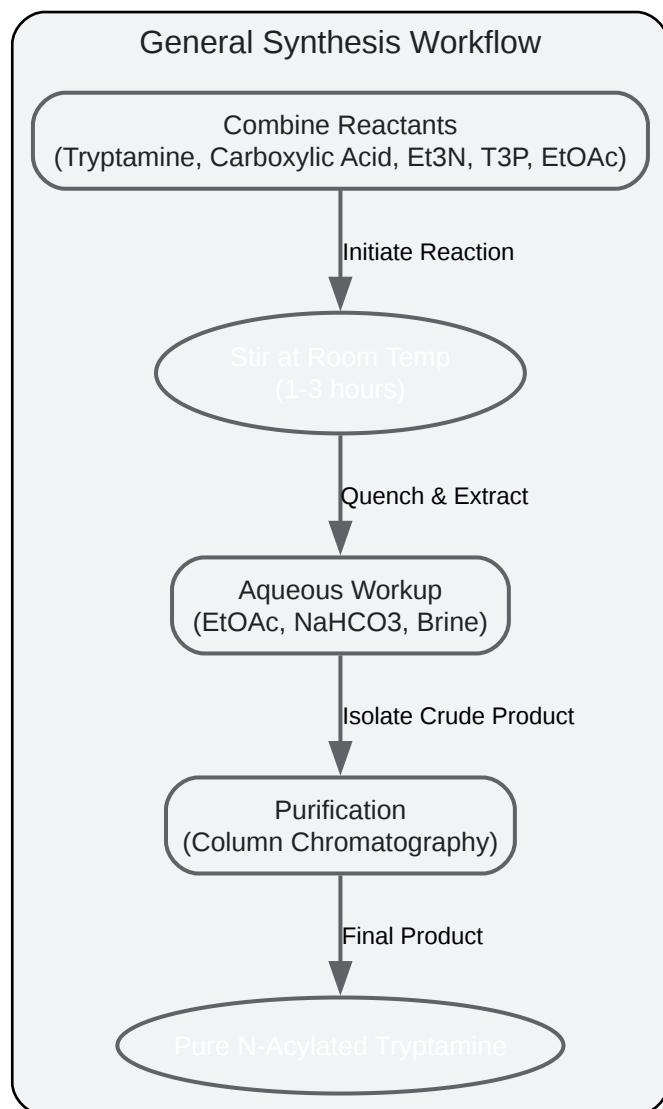
This protocol describes a sustainable and operationally simple method for synthesizing N-acylated tryptamines using propylphosphonic anhydride (T3P) as a coupling reagent.[1][2] This approach avoids less sustainable reagents like DCC and EDC.[1]

Materials:

- Tryptamine derivative (1.2 equivalents)
- Carboxylic acid (1.0 equivalent)
- Triethylamine (Et_3N) (2.0 equivalents)
- Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate, 1.5 equivalents)
- Ethyl Acetate (EtOAc)
- 8-mL vial
- Stirring apparatus

Procedure:

- In an 8-mL vial, combine the tryptamine derivative (0.12 mmol), the desired carboxylic acid (0.1 mmol), Et_3N (0.2 mmol), T3P solution (0.15 mmol), and a minimal amount of EtOAc (e.g., 60 μL).
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with a saturated aqueous solution of NaHCO_3 and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated tryptamine.[\[1\]](#)[\[2\]](#)



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Caption: General workflow for the synthesis of N-acylated tryptamines.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a Mel-Temp apparatus or Thiele tube is standard.

Materials:

- Dry, powdered sample of the N-acylated tryptamine

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
- Thermometer

Procedure:

- Sample Preparation: Place a small amount of the dry compound on a clean surface. Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom, aiming for a sample height of 1-2 mm.[9]
- Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus next to the thermometer.
- Determination:
 - Rapid Scan: Heat the sample rapidly to get an approximate melting temperature.
 - Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting point is reported as the range T_1-T_2 . A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

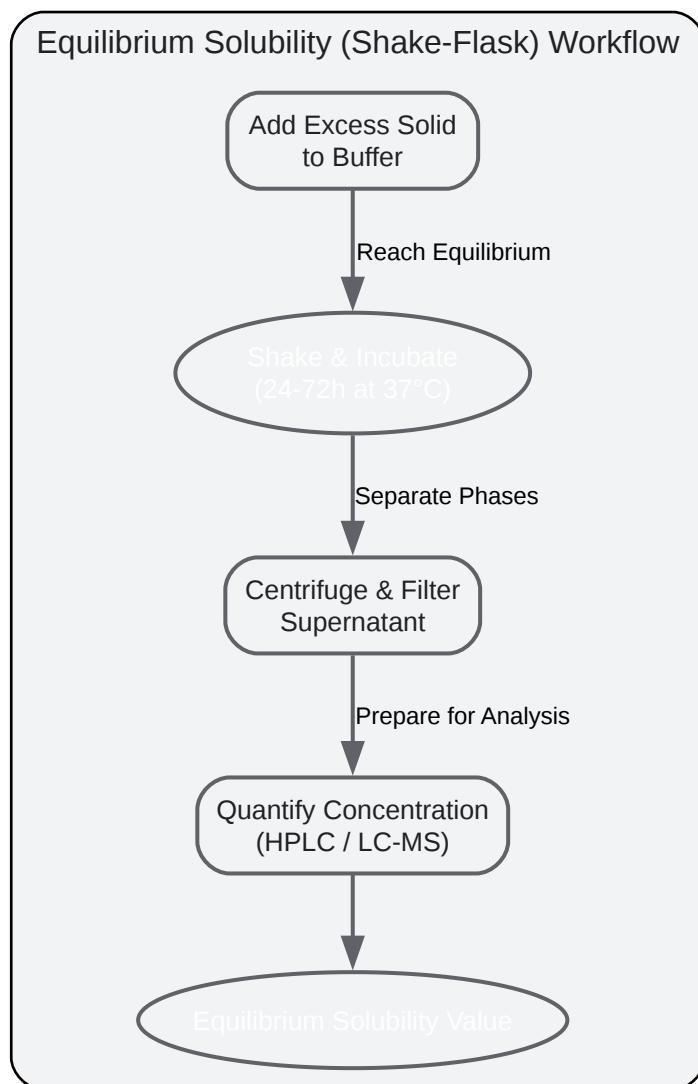
Materials:

- Pure, solid N-acylated tryptamine
- Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[11]

- Vials with screw caps
- Shaking incubator (thermostatically controlled at 25 °C or 37 °C)[10][11]
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[10][11]
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]
- Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material.[10]
- Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that does not bind the compound.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[12] The experiment should be performed in triplicate.



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Caption: Workflow for equilibrium solubility determination.

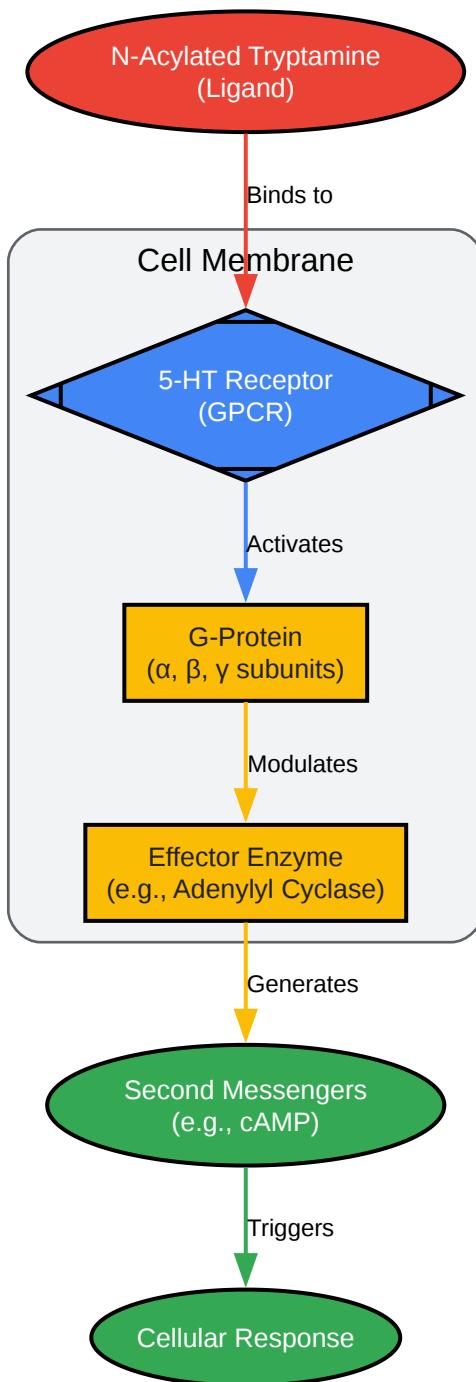
Relevant Signaling Pathways

N-acylated tryptamines are structurally related to serotonin (5-hydroxytryptamine, 5-HT) and can interact with the serotonergic system.^{[3][4]} Most serotonin receptors, with the exception of the 5-HT₃ subtype (a ligand-gated ion channel), are G-protein-coupled receptors (GPCRs).^{[13][14]} These receptors modulate key downstream signaling cascades.

The activation of these GPCRs by a ligand, such as serotonin or a related tryptamine derivative, initiates a conformational change in the receptor. This leads to the activation of an

associated G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase or phospholipase C.[13][15] This action generates second messengers (e.g., cAMP, IP₃, DAG), triggering a cascade of intracellular events that result in a specific cellular response. [15][16]

Simplified 5-HT GPCR Signaling Pathway

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